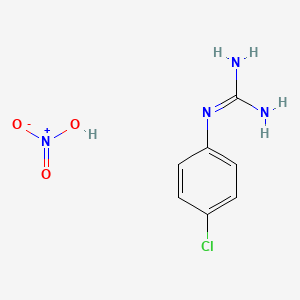

(4-Chlorophenyl)guanidine mononitrate

説明

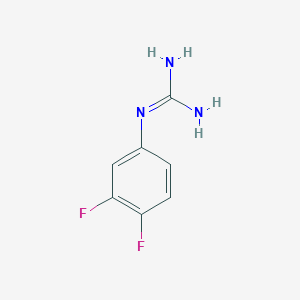

“(4-Chlorophenyl)guanidine mononitrate” is a chemical compound with the molecular formula C7H9ClN4O3 . It has an average mass of 232.624 Da and a monoisotopic mass of 232.036316 Da . It is also known as CGI-58 or ABHD5, a protein-coding gene that plays an important role in lipid metabolism.

Synthesis Analysis

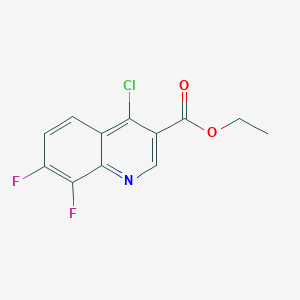

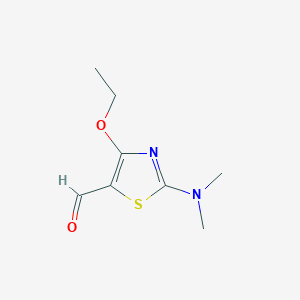

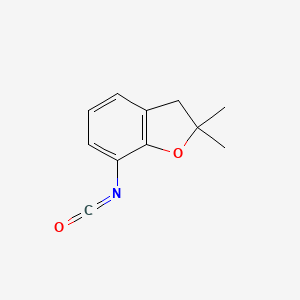

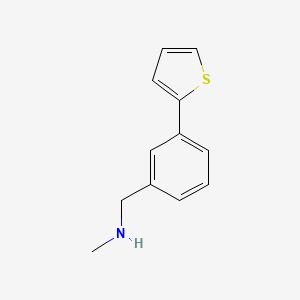

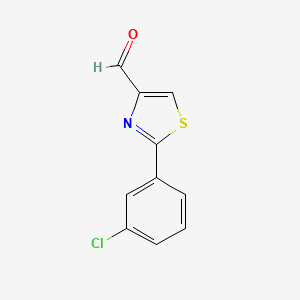

The synthesis of guanidine compounds, including “(4-Chlorophenyl)guanidine mononitrate”, has been extensively studied . Guanidines are used as nucleophilic catalysts in synthetic processes . A comprehensive review of synthetic accesses to biguanide compounds provides an extensive and critical overview of the synthetic accesses to biguanide compounds, as well as their comparative advantages and limitations .Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)guanidine mononitrate” is determined by its molecular formula C7H9ClN4O3 . Further details about its structure can be obtained through techniques such as X-ray diffraction .Chemical Reactions Analysis

Guanidine compounds, including “(4-Chlorophenyl)guanidine mononitrate”, are known for their strong organic base properties and are used as nucleophilic catalysts . They can participate in various chemical reactions, including mono-functional or bifunctional activation of a nucleophile and an electrophile by guanidinium .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl)guanidine mononitrate” can be found in databases like PubChem and ChemSpider . These databases provide information on its molecular formula, average mass, monoisotopic mass, and more .科学的研究の応用

-

Pharmaceuticals and Anticancer Activity

- Field : Pharmaceuticals

- Application : Guanidines have been synthesized as histamine H3R antagonists/inverse agonists with additional pharmacological targets . They have potential against two targets: inhibition of MDA-MB-231, and MCF-7 breast cancer cells viability and inhibition of AChE/BuChE .

- Methods : The study involves the design and synthesis of novel guanidines as histamine H3R antagonists/inverse agonists .

- Results : ADS10310 showed micromolar cytotoxicity against breast cancer cells, combined with nanomolar affinity at hH3R . Some of the newly synthesized compounds showed moderate inhibition of BuChE in the single-digit micromolar concentration ranges .

-

DNA Minor Groove Binders

- Field : Biochemistry

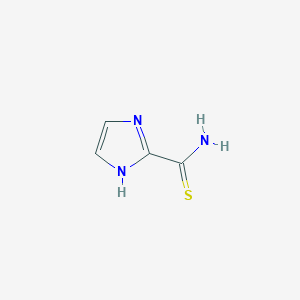

- Application : Guanidines have been used as DNA minor groove binders .

- Methods : The study involves the synthesis of diphenyl 4,4′-bis-guanidinium and -bis-2-iminoimidazolinidium derivatives .

- Results : Several of these derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity .

-

Organic Semiconductors

-

Alzheimer’s Disease Treatment

- Field : Neurology

- Application : Guanidines have been synthesized as histamine H3R antagonists/inverse agonists with additional pharmacological targets . They have potential against two targets: inhibition of MDA-MB-231, and MCF-7 breast cancer cells viability and inhibition of AChE/BuChE . This suggests that H3R antagonist with additional AChE/BuChE inhibitory effect might improve cognitive functions in Alzheimer’s disease .

- Methods : The study involves the design and synthesis of novel guanidines as histamine H3R antagonists/inverse agonists .

- Results : ADS10310 showed micromolar cytotoxicity against breast cancer cells, combined with nanomolar affinity at hH3R . Some of the newly synthesized compounds showed moderate inhibition of BuChE in the single-digit micromolar concentration ranges .

-

Antitrypanosomal Activity

- Field : Parasitology

- Application : Guanidines have been used as DNA minor groove binders . Several diphenyl 4,4′-bis-guanidinium and -bis-2-iminoimidazolinidium derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity .

- Methods : The study involves the synthesis of diphenyl 4,4′-bis-guanidinium and -bis-2-iminoimidazolinidium derivatives .

- Results : Several of these derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity .

-

Kinase Inhibitors

-

Histamine H3R Antagonists

- Field : Pharmacology

- Application : Guanidines have been synthesized as histamine H3R antagonists/inverse agonists with additional pharmacological targets . They have potential against two targets: inhibition of MDA-MB-231, and MCF-7 breast cancer cells viability and inhibition of AChE/BuChE .

- Methods : The study involves the design and synthesis of novel guanidines as histamine H3R antagonists/inverse agonists .

- Results : ADS10310 showed micromolar cytotoxicity against breast cancer cells, combined with nanomolar affinity at hH3R . Some of the newly synthesized compounds showed moderate inhibition of BuChE in the single-digit micromolar concentration ranges .

-

Breast Anticancer Activity

- Field : Oncology

- Application : Guanidines have been synthesized as histamine H3R antagonists/inverse agonists with additional pharmacological targets . They have potential against two targets: inhibition of MDA-MB-231, and MCF-7 breast cancer cells viability and inhibition of AChE/BuChE .

- Methods : The study involves the design and synthesis of novel guanidines as histamine H3R antagonists/inverse agonists .

- Results : ADS10310 showed micromolar cytotoxicity against breast cancer cells, combined with nanomolar affinity at hH3R . Some of the newly synthesized compounds showed moderate inhibition of BuChE in the single-digit micromolar concentration ranges .

-

Cholinesterases Inhibitory Effect

- Field : Neurology

- Application : Guanidines have been synthesized as histamine H3R antagonists/inverse agonists with additional pharmacological targets . They have potential against two targets: inhibition of MDA-MB-231, and MCF-7 breast cancer cells viability and inhibition of AChE/BuChE .

- Methods : The study involves the design and synthesis of novel guanidines as histamine H3R antagonists/inverse agonists .

- Results : ADS10310 showed micromolar cytotoxicity against breast cancer cells, combined with nanomolar affinity at hH3R . Some of the newly synthesized compounds showed moderate inhibition of BuChE in the single-digit micromolar concentration ranges .

Safety And Hazards

The safety and hazards of “(4-Chlorophenyl)guanidine mononitrate” can be found in safety data sheets and other resources . These resources provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

将来の方向性

The future directions of research on “(4-Chlorophenyl)guanidine mononitrate” and other guanidine compounds are promising . For instance, core–shell structured magnetic with carbon and mesoporous silica shells supported guanidine have been developed for high-performance synthesis of Knoevenagel reaction . This indicates the potential of guanidine compounds in various applications, including drug design, coordination chemistry, and materials science .

特性

IUPAC Name |

2-(4-chlorophenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIUTUZPPZXWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191960 | |

| Record name | (4-Chlorophenyl)guanidine mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)guanidine mononitrate | |

CAS RN |

38647-83-5 | |

| Record name | Guanidine, N-(4-chlorophenyl)-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)guanidine mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)guanidine mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)guanidine mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)